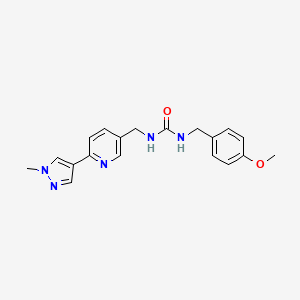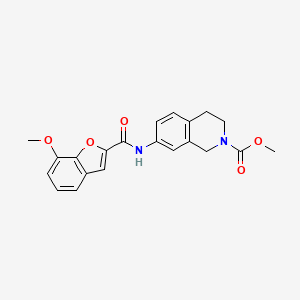
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide” is a chemical compound that has been studied in various scientific contexts . The compound crystallizes with two molecules (A and B) in the asymmetric unit in which the dihedral angles between the piperidine and pyrimidine rings are 47.5 (1) and 10.3 (1)° .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring attached to a piperidine ring . The four carbon atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11) . In the crystal, the A molecules are linked to one another through N-H⋯N hydrogen bonds, generating R (2) (2) (8) ring patterns and forming inversion dimers .Physical and Chemical Properties Analysis
The compound has a melting point of 67-69℃ and a predicted density of 1.205±0.06 g/cm3 . Its pKa is predicted to be 13.36±0.50 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide and its derivatives have been extensively explored for their chemical synthesis and structural characterization. Research has shown successful synthesis of various related compounds, indicating a strong interest in this class of molecules for their potential applications. For example, a series of derivatives was synthesized and characterized by IR, 1H NMR, 13C NMR, and Mass spectral analysis, revealing their complex structures and potential bioactive properties (Desai, Makwana, & Senta, 2016). Similarly, the synthesis and structural characterization of other related compounds were carried out, providing foundational knowledge for understanding the chemical properties and potential applications of these molecules (De-ju, 2015).
Antimicrobial Applications
One of the notable applications of this chemical compound and its derivatives is in the field of antimicrobial activity. Some newly synthesized compounds have demonstrated significant antimicrobial activity against several strains of microbes, marking them as potential candidates for drug development (Desai, Makwana, & Senta, 2016). This highlights the potential of these molecules in addressing the global challenge of antibiotic resistance and the need for new antimicrobial agents.
Receptor Antagonism and Binding Affinity
Furthermore, these compounds have been identified as potent antagonists for specific receptors, such as the A2B adenosine receptor. This indicates their potential therapeutic applications in modulating receptor activity, which is crucial in various physiological and pathological processes (Esteve et al., 2006). The binding affinities and selectivity of these compounds toward specific receptors could be leveraged in designing targeted therapies for diseases related to receptor dysfunctions.
Corrosion Inhibition Properties
Moreover, these compounds have been studied for their corrosion inhibition properties, specifically in the context of protecting iron surfaces. The findings from quantum chemical calculations and molecular dynamics simulations suggest that these derivatives can effectively adsorb on metal surfaces, offering protective layers against corrosion. This has practical implications in industries where metal preservation is crucial (Kaya et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , and some are known to inhibit the activity of tyrosine kinases .
Mode of Action
It is known that similar compounds can bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the pharmacokinetic differences can be a limitation associated with antimicrobial agents .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse biological effects .
Action Environment
It is known that the structure of similar compounds can be altered by substituting different functional groups to improve their antimicrobial activity .
Eigenschaften
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14-12-17(21-10-6-3-7-11-21)20-16(19-14)13-18-24(22,23)15-8-4-2-5-9-15/h2,4-5,8-9,12,18H,3,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSFMRYPQQCMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2806790.png)
![Methyl 4-(2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate](/img/structure/B2806791.png)
![2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2806794.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2806795.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806798.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2806799.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2806803.png)

![4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2806806.png)
![ethyl 6-(2-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2806807.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2806809.png)
![N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2806810.png)

